Calcium trifluoromethanesulfonate
Overview
Description
Mechanism of Action
Target of Action
Calcium trifluoromethanesulfonate, also known as calcium triflate, is primarily used as a Lewis acid catalyst in organic synthesis . It targets a variety of organic compounds and facilitates a range of reactions .
Mode of Action
The mode of action of this compound involves its interaction with organic compounds during synthesis. It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides . It is also used as a reagent for the preparation of trifluoromethanesulfonate esters, which can be used as leaving groups in a range of organic transformations .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in organic synthesis. It can be used as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds .
Result of Action
The result of this compound’s action is the facilitation of various organic reactions. It enables the synthesis of β-amino alcohols via aminolysis of epoxides and the conversion of aldehydes to their corresponding nitrile compounds .
Biochemical Analysis
Biochemical Properties
Calcium trifluoromethanesulfonate plays a significant role in biochemical reactions. It acts as a catalyst to synthesize β-amino alcohols via aminolysis of epoxides . It is also used in the one-pot conversion of aldehydes to their corresponding nitrile compounds . The nature of these interactions involves the compound acting as a Lewis acid, accepting electron pairs from other molecules during the reactions .
Cellular Effects
Dysregulation of calcium levels and signaling has been linked to a range of pathological conditions such as neurodegenerative disorders, cardiovascular disease .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a Lewis acid catalyst in organic synthesis . It facilitates a range of reactions, including the aldol reaction, Michael additions, and ring-opening reactions of epoxides . The triflate group in the compound is an excellent leaving group used in certain organic reactions such as nucleophilic substitution .
Metabolic Pathways
This compound is involved in various reactions as a Lewis acid catalyst
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium trifluoromethanesulfonate can be synthesized by reacting calcium carbonate or calcium hydroxide with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the solid product .
Industrial Production Methods: Industrial production methods involve similar reactions but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Calcium trifluoromethanesulfonate undergoes various types of reactions, primarily acting as a catalyst. It is involved in:
Aldol Reactions: Facilitates the formation of carbon-carbon bonds.
Michael Additions: Promotes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Ring-Opening Reactions of Epoxides: Catalyzes the opening of epoxide rings to form β-amino alcohols.
Common Reagents and Conditions: Common reagents include aldehydes, ketones, and epoxides. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions include β-amino alcohols, nitriles, and various carbon-carbon bonded compounds .
Scientific Research Applications
Calcium trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis for various reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Comparison with Similar Compounds
- Magnesium trifluoromethanesulfonate
- Sodium trifluoromethanesulfonate
- Copper (II) trifluoromethanesulfonate
Comparison: Calcium trifluoromethanesulfonate is unique due to its high thermal stability and effectiveness as a Lewis acid catalyst. Compared to magnesium and sodium trifluoromethanesulfonates, it offers superior catalytic activity in certain reactions. Copper (II) trifluoromethanesulfonate, while also effective, is often used in different types of catalytic processes .
Properties
CAS No. |
55120-75-7 |
---|---|
Molecular Formula |
CHCaF3O3S |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
calcium;trifluoromethanesulfonate |
InChI |
InChI=1S/CHF3O3S.Ca/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI Key |
CFSYYJNGCPTQRE-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.[Ca] |
Key on ui other cas no. |
55120-75-7 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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